molecular formula C5H12F2N2 B1528586 (2-Aminoethyl)(2,2-difluoroethyl)methylamine CAS No. 795299-76-2

(2-Aminoethyl)(2,2-difluoroethyl)methylamine

Cat. No.: B1528586
CAS No.: 795299-76-2
M. Wt: 138.16 g/mol
InChI Key: HZWVDKDSDLHMCO-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(2,2-difluoroethyl)methylamine is an organic compound with the molecular formula C5H12F2N2. It is characterized by the presence of both amino and difluoroethyl groups, making it a versatile molecule in various chemical reactions and applications. This compound is of interest in fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(2,2-difluoroethyl)methylamine typically involves the reaction of 2,2-difluoroethylamine with methylamine under controlled conditions. One common method includes:

    Step 1: Reacting 2,2-difluoroethylamine with an appropriate base (e.g., sodium hydroxide) to form the intermediate.

    Step 2: Introducing methylamine to the intermediate under anhydrous conditions to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions (temperature, pressure, and solvent choice) are critical to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated products.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride (LiAlH4) to reduce any present functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products:

    Oxidation: Formation of hydroxylated derivatives

    Reduction: Formation of reduced amines or alcohols

    Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used

Scientific Research Applications

(2-Aminoethyl)(2,2-difluoroethyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(2,2-difluoroethyl)methylamine involves its interaction with molecular targets through its amino and difluoroethyl groups. These interactions can modulate biological pathways, making it a candidate for drug development. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2-Aminoethyl)methylamine: Lacks the difluoroethyl group, making it less reactive in certain contexts.

    (2,2-Difluoroethyl)methylamine: Lacks the aminoethyl group, limiting its versatility in biochemical applications.

Uniqueness: (2-Aminoethyl)(2,2-difluoroethyl)methylamine is unique due to the presence of both amino and difluoroethyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This dual functionality makes it particularly valuable in synthetic and medicinal chemistry.

This comprehensive overview highlights the significance and versatility of this compound in various scientific and industrial contexts

Properties

IUPAC Name

N'-(2,2-difluoroethyl)-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12F2N2/c1-9(3-2-8)4-5(6)7/h5H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWVDKDSDLHMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795299-76-2
Record name (2-aminoethyl)(2,2-difluoroethyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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